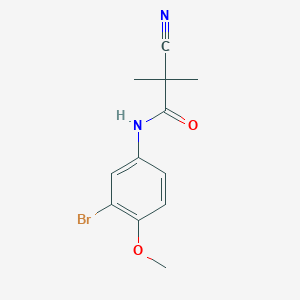
N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide is an organic compound that features a bromine atom, a methoxy group, and a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide typically involves the reaction of 3-bromo-4-methoxyaniline with 2-cyano-2-methylpropanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of N-(3-substituted-4-methoxyphenyl)-2-cyano-2-methylpropanamide.
Reduction: Formation of N-(3-bromo-4-methoxyphenyl)-2-amino-2-methylpropanamide.
Oxidation: Formation of N-(3-bromo-4-hydroxyphenyl)-2-cyano-2-methylpropanamide.
Scientific Research Applications
N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxy group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide
- N-(3-bromo-4-methoxyphenyl)-2-amino-2-methylpropanamide
- N-(3-bromo-4-methoxyphenyl)-2-hydroxy-2-methylpropanamide
Uniqueness
N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the bromine, methoxy, and cyano groups in the same molecule provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C12H13BrN2O2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,7-14)11(16)15-8-4-5-10(17-3)9(13)6-8/h4-6H,1-3H3,(H,15,16) |
InChI Key |
QAYCFEINUTVGOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C(=O)NC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















